Cas no 585-08-0 (Phenanthro[9,10-b]oxirene,1a,9b-dihydro-)
![Phenanthro[9,10-b]oxirene,1a,9b-dihydro- structure](https://it.kuujia.com/scimg/cas/585-08-0x500.png)
585-08-0 structure
Nome del prodotto:Phenanthro[9,10-b]oxirene,1a,9b-dihydro-
Phenanthro[9,10-b]oxirene,1a,9b-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenanthro[9,10-b]oxirene,1a,9b-dihydro-
- 1a,9b-dihydrophenanthro[9,10-b]oxirene
- 9,10-epoxy-9,10-dihydrophenanthrene
- 9,10-Dihydro-9,10-epoxyphenanthrene
- 9,10-epoxy-9,10-dihydro-phenanthrene
- 9,10-Phenanthrene oxide
- Phenanthrene,9,10-dihydro-9,10-epoxy
- Phenanthrene-9,10-epoxide
- Phenanthrene-9,10-oxide
- phenantrene oxide
- SCHEMBL14870743
- phenanthrene 9, 10-oxide
- CCRIS 1986
- 1a,9b-Dihydrophenanthro(9,10-b)oxirene
- 1a,9b-dihydrophenanthro[9,10-b]oxiren
- Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-
- Q27109898
- Phenanthrene 9,10-oxide
- AKOS006279295
- 9,10- Dihydro-9,10-epoxy-phenanthren
- 1a,9b-Dihydro-1-oxa-cyclopropa<l>phenanthrene
- 1a,9b-dihydro-1-oxa-cyclopropaphenanthrene
- CHEMBL48158
- CHEBI:25957
- 585-08-0
- Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-
- PXPGRGGVENWVBD-UHFFFAOYSA-N
- DTXSID201004762
- Phenanthrene, 9,10-dihydro-9,10-epoxy-
-
- Inchi: InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H
- Chiave InChI: PXPGRGGVENWVBD-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42
Proprietà calcolate
- Massa esatta: 194.07300
- Massa monoisotopica: 194.073165
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 12.5
Proprietà sperimentali
- Densità: 1.0550 (rough estimate)
- Punto di fusione: 148°C
- Punto di ebollizione: 290.68°C (rough estimate)
- Punto di infiammabilità: 158.3°C
- Indice di rifrazione: 1.5920 (estimate)
- PSA: 12.53000
- LogP: 3.47960
Phenanthro[9,10-b]oxirene,1a,9b-dihydro- Letteratura correlata
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
585-08-0 (Phenanthro[9,10-b]oxirene,1a,9b-dihydro-) Prodotti correlati
- 1551176-33-0(2-(1-fluorocyclobutyl)acetic acid)
- 1217640-14-6(N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide)
- 500013-38-7(1-Piperazinecarboxylicacid, 4-[(3-carboxyphenyl)methyl]-, 1-(1,1-dimethylethyl) ester)
- 2757925-26-9(tert-butyl N-(2-hydroxy-2-{(pyridin-4-yl)methylcarbamoyl}ethyl)carbamate)
- 2169208-21-1(3-fluoro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde)
- 1092977-48-4(2-(3-butoxyphenyl)ethanol)
- 18617-50-0(Ethyl 6-hydroxynicotinate)
- 2228987-81-1(2-(3-cyclopropylphenyl)-1-methylpiperazine)
- 1780699-01-5(1-(4-bromo-3,5-dimethylphenyl)cyclohexan-1-amine)
- 2803477-20-3(3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso